molecular formula C6H11NO3 B12877272 (S)-Methyl 1-hydroxypyrrolidine-2-carboxylate

(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate

Cat. No.: B12877272
M. Wt: 145.16 g/mol
InChI Key: QYZUBBDYJGKUBR-YFKPBYRVSA-N
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Description

(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique stereochemistry makes it valuable in enantioselective synthesis, where the spatial arrangement of atoms is crucial for the biological activity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as L-proline.

    Esterification: The carboxyl group of L-proline is esterified using methanol in the presence of an acid catalyst to form methyl L-prolinate.

    Hydroxylation: The ester is then hydroxylated at the 1-position using a suitable oxidizing agent, such as osmium tetroxide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Using continuous flow reactors to achieve efficient esterification.

    Catalytic Hydroxylation: Employing catalytic systems that allow for selective hydroxylation with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of (S)-Methyl 1-oxopyrrolidine-2-carboxylate.

    Reduction: Formation of (S)-Methyl 1-hydroxypyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-Methyl 1-hydroxypyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound’s stereochemistry ensures that it fits precisely into chiral environments, enhancing its efficacy in enantioselective synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-hydroxypyrrolidine-2-carboxylate: The racemic mixture of the compound.

    Methyl 1-hydroxyproline: A structurally similar compound with a different stereochemistry.

    Methyl 1-hydroxy-2-pyrrolidone: Another related compound with a different functional group.

Uniqueness

(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which makes it highly valuable in enantioselective synthesis. Its ability to form specific interactions with chiral environments distinguishes it from its racemic or structurally similar counterparts.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (2S)-1-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(8)5-3-2-4-7(5)9/h5,9H,2-4H2,1H3/t5-/m0/s1

InChI Key

QYZUBBDYJGKUBR-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1O

Canonical SMILES

COC(=O)C1CCCN1O

Origin of Product

United States

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